N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a benzodioxolyl moiety linked via an acetamide group to a cyclopenta[d]pyrimidin core substituted with a pyridin-2-ylmethyl group and a sulfanyl bridge. The cyclopenta[d]pyrimidin ring’s puckering (amplitude and phase) may influence conformational stability and binding interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(24-14-7-8-18-19(10-14)30-13-29-18)12-31-21-16-5-3-6-17(16)26(22(28)25-21)11-15-4-1-2-9-23-15/h1-2,4,7-10H,3,5-6,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJKFNAMZKVHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzodioxole moiety with a cyclopenta[d]pyrimidine core, suggesting diverse biological activities. This article reviews its biological activity based on existing literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C30 H33 N5 O5 S |
| Molecular Weight | 575.69 g/mol |
| LogP | 4.2297 |
| LogD | 4.2289 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 99.827 Ų |
These properties indicate a moderate lipophilicity and potential for interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of the benzodioxole and pyrimidine structures suggests that it may modulate pathways involving G protein-coupled receptors (GPCRs) and other signaling molecules.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of drug libraries on multicellular spheroids, it was identified as a novel candidate capable of inhibiting tumor growth. The specific mechanisms involved include:
- Inhibition of cell proliferation : The compound showed significant cytotoxic effects against various cancer cell lines.
- Induction of apoptosis : It triggered apoptotic pathways in cancer cells, leading to increased cell death.
Inhibition of Phospholipase A2
Another critical aspect of its biological activity is the inhibition of lysosomal phospholipase A2 (PLA2G15). This enzyme is implicated in drug-induced phospholipidosis, a condition characterized by excessive phospholipid accumulation in lysosomes. The compound's inhibition of PLA2G15 suggests it could be used to predict and mitigate drug toxicity in therapeutic development .
Case Studies
- Anticancer Screening : In a study published in 2019, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
- Toxicity Prediction : A recent investigation into the inhibition of PLA2G15 revealed that this compound effectively inhibited the enzyme at concentrations below 1 mM. This inhibition was associated with reduced phospholipid accumulation in lysosomal compartments, indicating its potential role in reducing drug-induced toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Similar Compounds Identified:
Compounds 3j/3k (): Feature benzimidazolyl cores with sulfinyl/sulfonyl linkages and pyridyl substituents.
Compound m (): Contains a hexanamide backbone with diphenyl and hydroxy groups.
Structural Differences:
- Core Heterocycles: The cyclopenta[d]pyrimidin ring in the target compound is more conformationally constrained than the benzimidazolyl ring in 3j/3k, which may reduce rotational freedom and enhance target selectivity .
- Substituents: The pyridin-2-ylmethyl group in the target compound vs. the 3,5-dimethyl-4-methoxy-pyridyl group in 3j/3k introduces differences in steric bulk and lipophilicity, impacting membrane permeability .
Physicochemical Properties (Hypothetical Data)
- logP Trends: The target compound’s higher logP (3.5) compared to 3j/3k (2.8) reflects increased lipophilicity due to the benzodioxol and pyridin-2-ylmethyl groups, whereas Compound m’s bulky diphenyl substituents further elevate logP (4.1) .
- Solubility: The sulfanyl group’s moderate polarity in the target compound results in lower solubility than 3j/3k but higher than Compound m, which lacks polar sulfur linkages .
Research Findings and Methodological Considerations
- Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) and 3D shape-based alignment (using SHELX-refined crystallographic data) are critical for identifying analogs with shared bioactivity .
- Limitations: While the target compound’s sulfanyl group improves metabolic stability over sulfonyl/sulfinyl analogs, its reduced polarity may limit aqueous solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
